D-Mannitol-[1-13C;1,1'-d2]
Description
Chemical Identity and Nomenclature
D-Mannitol-[1-13C;1,1'-d2] is an isotopically labeled derivative of the naturally occurring sugar alcohol D-mannitol. Its molecular formula is 13CC₅H₁₂D₂O₆ , with a molecular weight of 185.18 g/mol . The compound features a 13C isotope at the first carbon position and two deuterium atoms at the 1 and 1' positions of the hexane-1,2,3,4,5,6-hexol backbone .
The IUPAC name for this compound is (2R,3R,4R,5R)-1,1-dideuteriohexane-1,2,3,4,5,6-hexol-1-13C , reflecting its stereochemistry and isotopic substitutions . Its CAS registry number is 132202-29-0 , distinguishing it from unlabeled D-mannitol (CAS 69-65-8) .
Table 1: Key Chemical Properties
| Property | D-Mannitol-[1-13C;1,1'-d2] | D-Mannitol |
|---|---|---|
| Molecular Formula | 13CC₅H₁₂D₂O₆ | C₆H₁₄O₆ |
| Molecular Weight (g/mol) | 185.18 | 182.17 |
| Isotopic Purity | ≥98% | N/A |
Historical Context of Isotopically Labeled Mannitol
The development of isotopically labeled mannitol derivatives emerged alongside advancements in stable isotope labeling techniques in the mid-20th century. While unlabeled D-mannitol has been studied since its isolation from flowering ash in 1806 , the synthesis of labeled analogs like D-mannitol-[1-13C;1,1'-d2] became critical for tracer studies in metabolism and analytical chemistry.
Early applications focused on nuclear magnetic resonance (NMR) and mass spectrometry (MS) , where isotopic labels enabled precise tracking of metabolic pathways. For example, 13C-labeled mannitol was first used in the 1980s to study fungal polysaccharide biosynthesis , while deuterated forms gained prominence in the 2000s for intestinal permeability assays .
Significance in Metabolic Research and Analytical Chemistry
D-Mannitol-[1-13C;1,1'-d2] serves as a critical tool in:
Metabolic Flux Analysis
Analytical Method Development
- LC-MS/MS : The compound’s isotopic signature allows quantification in complex matrices. For instance, a validated LC-MS/MS method using 13C mannitol achieved a limit of detection (LOD) of 0.0055 ng/mL .
- NMR Spectroscopy : Deuterium and 13C labels simplify spectral interpretation by reducing signal overlap. 1H NMR spectra show distinct shifts at δ 3.38–4.42 ppm for deuterated positions .
Pharmacokinetic Studies
- Intestinal Permeability : 13C mannitol exhibits 20-fold lower baseline contamination than its 12C counterpart, enhancing assay sensitivity .
Table 2: Research Applications
Comparison with Parent Compound (D-Mannitol)
Physical and Chemical Properties
Functional Advantages
- Metabolic Tracing : 13C labels enable precise tracking of mannitol’s fate in vivo, unlike unlabeled forms .
- Quantitative Accuracy : In LC-MS/MS, co-elution of 13C mannitol with endogenous mannitol minimizes matrix effects .
Table 3: Spectral Comparison
| Technique | D-Mannitol-[1-13C;1,1'-d2] | D-Mannitol |
|---|---|---|
| 1H NMR (D₂O) | δ 3.38 (d, J=5.6 Hz, H1/D1) | δ 3.45–4.42 (m, H1–H6) |
| 13C NMR | δ 65.92 (C1-13C) | δ 64.36–73.49 (C1–C6) |
Properties
Molecular Formula |
¹³CC₅H₁₂D₂O₆ |
|---|---|
Molecular Weight |
185.18 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacokinetics and Drug Development
D-Mannitol-[1-13C;1,1'-d2] serves as a valuable tracer in pharmacokinetic studies. The incorporation of stable isotopes into drug molecules enables researchers to track the metabolic pathways and distribution of compounds within biological systems. Studies have demonstrated that deuteration can enhance the pharmacokinetic properties of drugs by altering their metabolic profiles, potentially leading to improved efficacy and reduced toxicity .
Case Study: Impact on Drug Metabolism
A study highlighted the effects of deuterium substitution on the pharmacokinetics of pharmaceuticals, indicating that D-Mannitol-[1-13C;1,1'-d2] could be pivotal in understanding drug metabolism and optimizing drug design .
Metabolic Research
The unique labeling of D-Mannitol allows for detailed investigation into carbohydrate metabolism. It can be utilized to examine how carbohydrates are processed in various physiological conditions, making it a crucial tool in metabolic research.
Case Study: Induction of Brown Fat Phenotype
Research has shown that D-mannitol can induce a brown fat-like phenotype in adipocytes, promoting enhanced lipid metabolism and energy expenditure. This study utilized D-Mannitol-[1-13C;1,1'-d2] to trace metabolic pathways involved in fat oxidation and energy regulation . The findings suggest its potential as an anti-obesity agent.
Neuroscience Applications
D-Mannitol is frequently employed in studies related to the blood-brain barrier (BBB). The use of isotopically labeled mannitol allows researchers to assess the permeability of the BBB and investigate neurological conditions.
Case Study: Blood-Brain Barrier Permeability
In an experimental model, researchers administered D-mannitol to evaluate its transfer across the BBB. The results indicated significant permeability variations across different brain regions, providing insights into drug delivery challenges for central nervous system therapies .
Diagnostic Applications
Stable isotopes like D-Mannitol-[1-13C;1,1'-d2] are also used in diagnostic applications to monitor metabolic disorders or track drug movements within the body.
Case Study: Tracer Studies
D-Mannitol has been utilized in tracer studies to examine carbohydrate metabolism and assess the efficacy of therapeutic interventions in conditions such as diabetes . Its non-radioactive nature ensures safety while providing reliable data on metabolic processes.
Formulation Development
In pharmaceutical formulation development, D-Mannitol serves as an excipient due to its stabilizing properties. Its isotopic form can help evaluate the stability and release profiles of drugs during formulation testing.
Comparison with Similar Compounds
Structural and Isotopic Comparisons
Table 1: Structural and Isotopic Features
| Compound | Molecular Formula | Molecular Weight (g/mol) | Isotopic Labeling |
|---|---|---|---|
| D-Mannitol-[1-13C;1,1'-d2] | HOCH₂[CH(OH)]₄13CD₂OH | 185.18 | ¹³C (1-position), ²H (1,1') |
| D-Mannitol (unlabeled) | C₆H₁₄O₆ | 182.17 | None |
| D-Mannitol-¹³C₆ | ¹³C₆H₁₄O₆ | 188.13 | ¹³C (all 6 carbons) |
| D-Mannitol-1-¹³C | C₅¹³CH₁₄O₆ | 183.16 | ¹³C (1-position) |
| 1-Deoxy-1-nitro-D-mannitol | C₆H₁₃NO₇ | 211.17 | Nitro group (1-position) |
Key Observations :
- Isotopic Specificity : D-Mannitol-[1-13C;1,1'-d2] offers dual labeling (¹³C and ²H), distinguishing it from partially labeled analogs like D-Mannitol-1-¹³C and fully labeled D-Mannitol-¹³C₆. The deuterium substitution at the 1,1'-positions reduces dipolar relaxation in NMR, extending the hyperpolarized signal lifetime .
- Structural Modifications : 1-Deoxy-1-nitro-D-mannitol replaces a hydroxyl group with a nitro moiety, altering its chemical reactivity and enabling applications in blood-brain barrier (BBB) transport studies and voltammetry .
Functional and Application Comparisons
Key Findings :
- NMR Sensitivity: D-Mannitol-[1-13C;1,1'-d2] achieves a 10,000× signal-to-noise ratio enhancement in liquid-state NMR under dynamic nuclear polarization (DNP) conditions, comparable to hyperpolarized ¹³C-urea .
- Metabolic Studies: Unlike 2-deoxy-D-glucose (a glycolysis tracer), D-Mannitol-[1-13C;1,1'-d2] is non-metabolized, making it ideal for extracellular compartment tracing .
- Deuterium Benefits: The ²H labeling reduces spin-lattice relaxation (T₁) from 30 s (non-deuterated) to 41 s (deuterated) in serum, critical for in vivo imaging .
Preparation Methods
Enzymatic Synthesis with 13C-Labeled Substrates
Enzymatic methods exploit the specificity of dehydrogenases and isomerases to introduce 13C at the C1 position. For example, D-fructose-1-13C can be reduced using NADPH-dependent mannitol dehydrogenases in the presence of deuterium oxide (D2O) to introduce deuterium at the 1 and 1' positions. This method ensures high stereochemical fidelity, as enzymes selectively reduce the keto group at C2 of fructose to form the C1 hydroxyl group of mannitol. The isotopic purity of the final product depends on the 13C enrichment of the starting fructose and the efficiency of deuterium incorporation during reduction.
Chemical Reduction of Keto Intermediates
Chemical reduction offers a scalable alternative. D-Mannose-1-13C is treated with sodium borodeuteride (NaBD4) in a deuterated solvent (e.g., D2O), leading to the reduction of the C1 aldehyde group to a deuterated hydroxyl group. Subsequent hydrogenation or catalytic deuteration introduces the second deuterium at the 1' position. This method achieves ≥98 atom % deuterium incorporation, as reported by Sigma-Aldrich and LGC Standards. However, side reactions, such as over-reduction or isotopic scrambling, necessitate rigorous purification.
Synthetic Routes and Optimization
Stepwise Deuterium and 13C Incorporation
A widely cited route involves:
-
13C Labeling : Starting with D-glucose-1-13C, which is isomerized to D-fructose-1-13C using glucose isomerase.
-
Deuterium Incorporation : Reducing D-fructose-1-13C with NaBD4 in D2O yields D-mannitol-1-13C,1,1'-d2.
-
Purification : Crystallization from ethanol-water mixtures removes unreacted starting materials and byproducts.
This method achieves isotopic purities of ≥99 atom % 13C and ≥98 atom % D, with chemical purity ≥99% (CP). The optical activity, reported as [α]25/D +141°, confirms retention of stereochemistry.
One-Pot Catalytic Deuteration
Recent advances employ heterogeneous catalysts (e.g., palladium on carbon) in D2O under high-pressure hydrogen. D-Mannitol-1-13C is dissolved in D2O and subjected to H/D exchange at elevated temperatures (80–100°C), selectively replacing hydrogens at the 1 and 1' positions. This method reduces steps but requires precise control of reaction time and temperature to minimize isotopic dilution.
Analytical Validation and Quality Control
Mass Spectrometry (MS)
MS analysis verifies isotopic enrichment and purity. The molecular ion peak for D-Mannitol-[1-13C;1,1'-d2] (C6H12D2O6 + 13C) appears at m/z 185.18, with a +3 mass shift relative to unlabeled mannitol. Fragmentation patterns confirm the localization of 13C and deuterium.
Nuclear Magnetic Resonance (NMR)
13C NMR reveals a distinct shift for the C1 carbon (δ ~63 ppm), while 2H NMR confirms deuterium incorporation at the 1 and 1' positions.
Chromatographic Purity
High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is used to assess chemical purity. A typical method employs a Rezex ROA-Organic Acid column with isocratic elution (0.005 N H2SO4), achieving baseline separation from contaminants.
Challenges and Mitigation Strategies
Applications in Biomedical Research
D-Mannitol-[1-13C;1,1'-d2] serves as an internal standard in LC-MS/MS quantification of mannitol in pharmacokinetic studies. Its co-elution with unlabeled mannitol minimizes matrix effects, improving accuracy. Additionally, it is used in metabolic flux analysis to trace carbohydrate utilization in in vitro models .
Q & A
Q. What is the significance of dual isotopic labeling ([1-13C;1,1'-d2]) in D-mannitol for metabolic flux analysis?
Dual isotopic labeling enables precise tracking of carbon and hydrogen pathways in metabolic studies. The 13C label at the C1 position allows monitoring of carbon flow through glycolysis or the pentose phosphate pathway, while deuterium (d2) at the 1,1' positions provides insights into hydrogen exchange dynamics and enzyme stereospecificity. Researchers should validate isotopic incorporation using NMR or mass spectrometry and calibrate against unlabeled controls to minimize isotopic dilution effects .
Q. How should researchers design experiments to account for isotopic dilution effects when using D-mannitol-[1-13C;1,1'-d2] in cell culture studies?
Experimental design must include:
- Control groups : Unlabeled D-mannitol to establish baseline metabolic rates.
- Dose-response curves : To determine the optimal concentration range where isotopic dilution does not obscure signal detection.
- Time-resolved sampling : To capture transient metabolic states before isotopic equilibrium is reached. Data should be normalized using internal standards (e.g., [1-14C]mannitol) to correct for variations in uptake efficiency .
Q. What analytical methods are recommended for verifying isotopic purity and positional specificity in D-mannitol-[1-13C;1,1'-d2]?
- NMR spectroscopy : 13C-NMR confirms the position of 13C labeling, while 2H-NMR identifies deuterium incorporation sites.
- High-resolution mass spectrometry (HRMS) : Quantifies isotopic enrichment and detects impurities (e.g., unlabeled or partially labeled species).
- Chromatographic separation : HPLC or GC coupled with isotopic standards (e.g., USP Mannitol RS) ensures purity ≥99% .
Advanced Research Questions
Q. How do dynamic isotope effects (DIE) influence the interpretation of kinetic data in enzyme assays using D-mannitol-[1-13C;1,1'-d2]?
DIE arises when isotopic substitution alters reaction rates due to differences in bond vibrational energies. For example, deuterium at the 1,1' positions may slow dehydrogenase-mediated oxidation of mannitol. Researchers should:
- Compare kinetic parameters (e.g., , ) between labeled and unlabeled substrates.
- Use computational models (e.g., density functional theory) to predict isotopic effects on transition states.
- Validate findings with independent techniques like stopped-flow spectroscopy .
Q. How can researchers resolve contradictory data when D-mannitol-[1-13C;1,1'-d2] shows unexpected metabolic partitioning in vivo versus in vitro systems?
Contradictions often stem from differences in transport kinetics, compartmentalization, or enzyme isoforms. Mitigation strategies include:
- Tracer pulse-chase experiments : To distinguish extracellular vs. intracellular metabolite pools.
- Isotopomer spectral analysis (ISA) : To quantify fractional enrichment in subcellular compartments.
- Genetic knockdown models : To identify enzymes responsible for pathway divergence (e.g., hexokinase vs. mannitol dehydrogenase) .
Q. What are the implications of the extended spin-lattice relaxation time (T1T_1T1) observed in deuterated and 13C-labeled compounds like D-mannitol-[1-13C;1,1'-d2] for hyperpolarized MRI?
The prolonged (e.g., 31 s in Leu-[1-13C]Gly-d2) allows sufficient time for in vivo detection of hyperpolarized signals, making D-mannitol-[1-13C;1,1'-d2] a candidate for real-time metabolic imaging. Key considerations:
- Optimize polarization protocols (e.g., dynamic nuclear polarization) to maximize signal-to-noise ratios.
- Validate imaging data against ex vivo metabolomics to correlate signal decay with metabolic flux .
Q. How does the stereochemical arrangement of deuterium in D-mannitol-[1-13C;1,1'-d2] affect its utility in studying enzyme mechanisms like mannitol-1-phosphate dehydrogenase?
Deuterium at the 1,1' positions can induce kinetic isotope effects (KIE) that reveal hydride transfer mechanisms. For example:
- A primary KIE () suggests rate-limiting bond cleavage.
- A secondary KIE () indicates non-rate-limiting steps. Pairing kinetic assays with X-ray crystallography of enzyme-substrate complexes can resolve stereochemical ambiguities .
Methodological Best Practices
- Data validation : Cross-verify isotopic labeling efficiency using orthogonal techniques (NMR + HRMS) .
- Statistical rigor : Apply error propagation models to account for isotopic variance in metabolic flux calculations .
- Ethical reporting : Disclose isotopic purity and potential impurities in methods sections to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
